HMG-CoA Reductase Inhibition: IC50 Comparison of 8-Methylsulfanyl vs. Closest In-Class Analogs
The target compound exhibits an IC50 > 100,000 nM against pig liver microsomal HMG-CoA reductase, indicating negligible inhibition of this target [1]. By contrast, a closely related analog—8-(ethylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione—has been reported in ChEMBL (CHEMBL4216783) with an IC50 of 38,200 nM against the same enzyme under comparable colorimetric assay conditions, a >2.6-fold greater potency [2]. This demonstrates that extending the 8-position alkylsulfanyl chain from methyl to ethyl introduces a measurable gain in target engagement, while the methylsulfanyl compound remains largely inactive. For applications requiring HMG-CoA reductase sparing, the target compound therefore offers a distinct advantage.
| Evidence Dimension | Inhibitory potency against pig liver microsomal HMG-CoA reductase |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | 8-(Ethylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione: IC50 = 38,200 nM |
| Quantified Difference | Target compound is at least 2.6-fold less potent (IC50 > 100,000 nM vs. 38,200 nM) |
| Conditions | Inhibition of pig liver microsomal HMG-CoA reductase, colorimetric method, 5 min incubation |
Why This Matters
For screening libraries targeting non-HMG-CoA reductase pathways, the methylsulfanyl compound's inactivity against this anti-target reduces potential off-target liability compared to its ethylsulfanyl analog.
- [1] BindingDB. BDBM50104768 (CHEMBL3594159): IC50 > 1.00E+5 nM, Target: HMG-CoA reductase (Sus scrofa). BindingDB, 2025. View Source
- [2] BindingDB. BDBM50452900 (CHEMBL4216783): IC50 = 3.82E+4 nM, Target: HMG-CoA reductase (Sus scrofa). BindingDB, 2025. View Source
